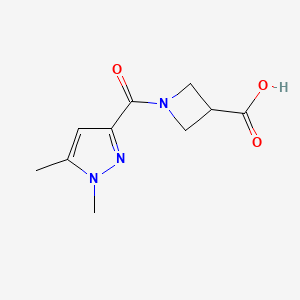
1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)azetidine-3-carboxylic acid
Vue d'ensemble
Description
“1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)azetidine-3-carboxylic acid” is a chemical compound. The molecular formula of the 1,5-dimethyl-1H-pyrazole-3-carboxylic acid component is C6H8N2O2 .
Synthesis Analysis
The synthesis of pyrazole derivatives, including 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, has been studied extensively. One common method involves the reaction of electron-deficient N-arylhydrazones with nitroolefins, allowing a regioselective synthesis of 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles .Molecular Structure Analysis
The molecular structure of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and two methyl groups attached to the 1 and 5 positions of the ring. The 3 position of the ring is attached to a carboxylic acid group .Chemical Reactions Analysis
Pyrazole derivatives, including 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, can undergo various chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions, condensations with ketones and aldehydes, and dehydrogenative coupling reactions .Physical And Chemical Properties Analysis
1,5-dimethyl-1H-pyrazole-3-carboxylic acid is a solid substance . Its melting point ranges from 170°C to 176°C . The molecular weight of the compound is 140.14 g/mol .Applications De Recherche Scientifique
Chemical Synthesis and Dye Applications
Research has explored the synthesis of heterocyclic dyes using pyrazole-3-carboxylic acid derivatives as coupling components. These studies reveal that the properties of the resulting dyes, such as their absorption maxima, can be significantly influenced by the substituent effects on aromatic rings and the type of heterocyclic rings involved. For example, Tao et al. (2019) demonstrated that carboxylic pyrazolone-based heterocyclic dyes exhibit shifts in absorption maxima depending on the nature of the substituents and the heterocyclic rings, indicating their potential in the development of new dyes with tailored optical properties Tao et al., 2019.
Anticancer Activity
The synthesis of new pyrazolo[3,4-d]pyrimidin-4-one derivatives and their evaluation for anticancer activity represent another significant area of application. Abdellatif et al. (2014) prepared a series of compounds and tested them against the MCF-7 human breast adenocarcinoma cell line. Several compounds exhibited potent antitumor activity, highlighting the potential of pyrazole-3-carboxylic acid derivatives in the development of new anticancer drugs Abdellatif et al., 2014.
Antimicrobial and Anti-inflammatory Agents
Further derivatives of pyrazole-3-carboxylic acid have been synthesized and evaluated for their antibacterial activities. Bildirici et al. (2007) synthesized compounds starting from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and found that some derivatives exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. These findings suggest the potential use of these compounds as antimicrobial agents Bildirici et al., 2007.
Molecular Interactions and Drug Design
The molecular interactions of pyrazole-based drug candidates against bacterial targets have also been studied, providing insights into their potential as drug molecules. Shubhangi et al. (2019) conducted in silico studies on pyrazole derivatives, revealing their promising activities and interaction behaviors, which were validated by synthesis and biological studies against bacterial strains Shubhangi et al., 2019.
Safety and Hazards
While specific safety and hazard information for 1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)azetidine-3-carboxylic acid is not available, it’s worth noting that similar compounds, such as 1,5-dimethyl-1H-pyrazole-4-carboxylic acid, are classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 .
Propriétés
IUPAC Name |
1-(1,5-dimethylpyrazole-3-carbonyl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-6-3-8(11-12(6)2)9(14)13-4-7(5-13)10(15)16/h3,7H,4-5H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRZMTHNGYAOSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N2CC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)azetidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




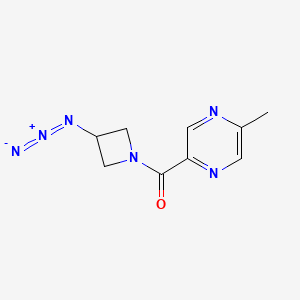

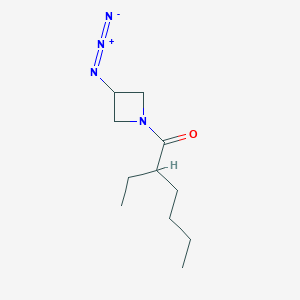

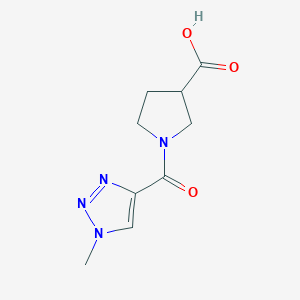
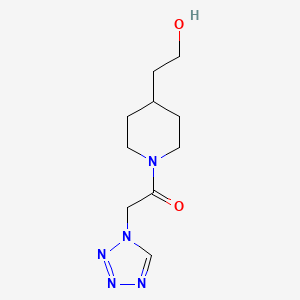
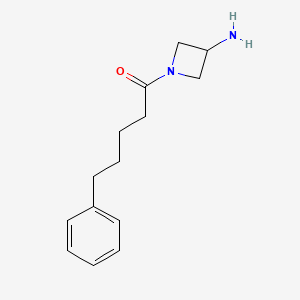
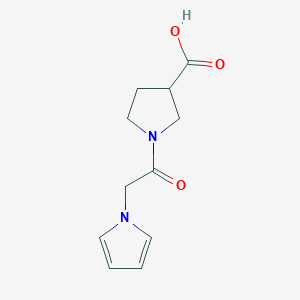

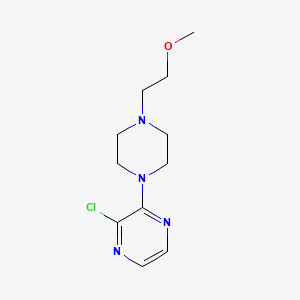

![3-(Piperidin-4-yl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1476231.png)
![(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)(piperidin-2-yl)methanone](/img/structure/B1476232.png)